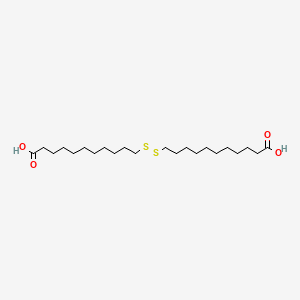
双(10-羧基癸基)二硫化物
描述
Bis(10-carboxydecyl)disulfide is a synthetic molecule that contains a total of 69 bonds, including 27 non-H bonds, 2 multiple bonds, 23 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 1 disulfide .
Molecular Structure Analysis
Bis(10-carboxydecyl)disulfide has a molecular formula of C22H42O4S2 and a molecular weight of 434.70 g/mol . It contains 70 atoms in total, including 42 Hydrogen atoms, 22 Carbon atoms, 4 Oxygen atoms, and 2 Sulfur atoms .Physical And Chemical Properties Analysis
Bis(10-carboxydecyl)disulfide is a solid substance with a melting point of 93-97 °C . It should be stored at a temperature of 2-8°C .科学研究应用
自修复材料
双(10-羧基癸基)二硫化物已被用于自修复材料的开发。芳香族二硫酯交换反应,涉及双(10-羧基癸基)二硫化物,使得可以制备自修复聚(脲-脲酮)弹性体。这些材料在室温下表现出显著的自愈效率,无需任何催化剂或外部干预,因此在各种应用中具有潜力(Rekondo et al., 2014)。
表面化学和自组装单分子膜(SAMs)
双(10-羧基癸基)二硫化物在金电极上形成自组装单分子膜(SAMs)中起着作用。这些SAMs对于理解表面化学至关重要,并在传感和电子学领域有应用。该化合物对ω-羧基烷硫醇SAMs的表面性质的影响已经研究,为电化学行为和表面相互作用提供了见解(Dai & Ju, 2001)。
有机合成和催化
在有机合成中,双(10-羧基癸基)二硫化物被探索其在催化中的潜力。研究表明其在合成各种有机化合物中的应用,展示了其在不同化学反应中的多功能性和效率(Vargas-Díaz等,2005)。
聚合过程
该化合物在聚合过程中也具有重要意义。例如,相关化合物双(3,5-二甲基苯基)二硫化物的光氧化已被用于合成聚(硫-2,6-二甲基-1,4-苯撑)。这类研究为开发具有特定性能的新聚合物打开了途径(Yamamoto等,1994)。
分子结构和动力学研究
对双(10-羧基癸基)二硫化物及类似化合物的结构和动力学的研究有助于更深入地了解分子行为。这些研究对于开发具有定制性能的材料至关重要,例如双(有机硫代磷酰)二硫化物的情况(Knopik et al., 1993)
安全和危害
Bis(10-carboxydecyl)disulfide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment such as gloves, eye protection, and face protection when handling it .
属性
IUPAC Name |
11-(10-carboxydecyldisulfanyl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4S2/c23-21(24)17-13-9-5-1-3-7-11-15-19-27-28-20-16-12-8-4-2-6-10-14-18-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJYVLSWSYMCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577909 | |
| Record name | 11,11'-Disulfanediyldiundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(10-carboxydecyl)disulfide | |
CAS RN |
23483-56-9 | |
| Record name | 11,11'-Disulfanediyldiundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(10-carboxydecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

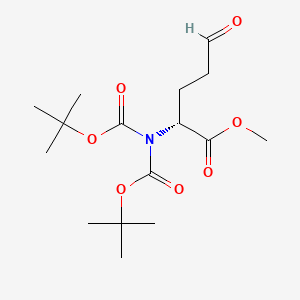
![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)
![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)
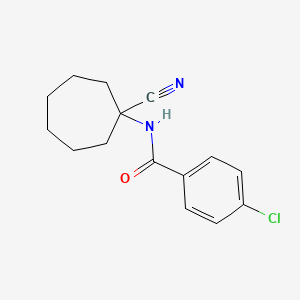
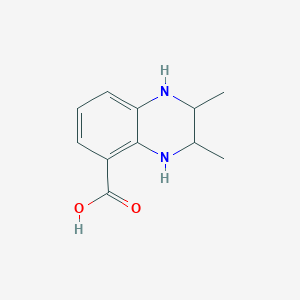
![1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone](/img/structure/B1628257.png)
![8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1628258.png)
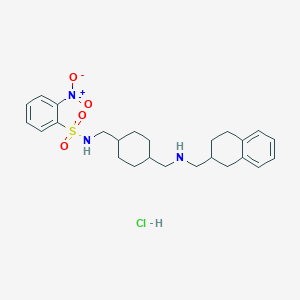
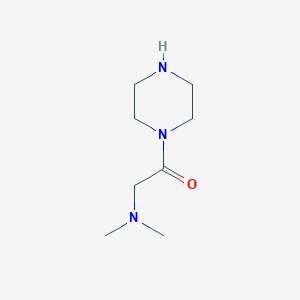

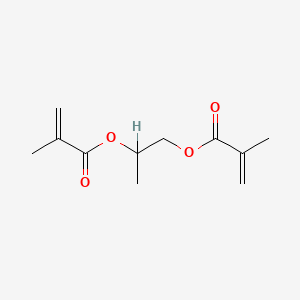
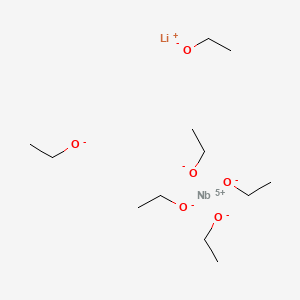
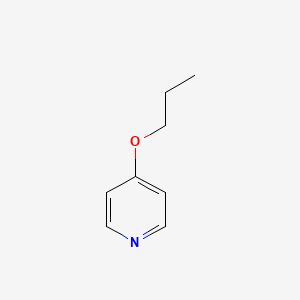
![2,2,2-Trifluoro-N-[(2R)-1-phenylpropan-2-yl]acetamide](/img/structure/B1628271.png)